Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Catalog No.
S991880
CAS No.
1166820-07-0
M.F
C10H18F2N2O2
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylat...

CAS Number

1166820-07-0

Product Name

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

IUPAC Name

tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-10(11,12)7-14/h13H,4-7H2,1-3H3

InChI Key

QELRSCXQUXCUED-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)(F)F
  • Chemical Intermediate

    Due to the presence of a protected carboxylic acid group (tert-butyl ester) and the difluoro substitution on the diazepane ring, Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is likely a precursor molecule for the synthesis of other functionalized diazepane compounds. Diazepanes are a class of heterocyclic compounds with potential applications in medicinal chemistry [].

  • Patent Literature

    While there is no scientific research readily available, commercial suppliers of Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate suggest it might be involved in undisclosed research areas. Patent literature can sometimes contain information on the use of novel compounds before they are published in the scientific literature. Searching for patents mentioning Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate might reveal potential research applications.

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is a synthetic organic compound characterized by the molecular formula C10H18F2N2O2C_{10}H_{18}F_{2}N_{2}O_{2} and a molecular weight of approximately 236.26 g/mol. This compound features a diazepane ring, which is a seven-membered heterocyclic structure containing two nitrogen atoms. The presence of two fluorine atoms at the 6-position of the diazepane ring significantly influences its chemical properties and biological activity. Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is commonly used in various chemical applications due to its unique structure and reactivity .

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions such as nucleophilic substitution.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and materials science .

The synthesis of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions:

  • Formation of the Diazepane Ring: Starting materials such as amino acids or other nitrogen-containing compounds can be cyclized to form the diazepane structure.
  • Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination methods or using fluorinating agents.
  • Esterification: The final step involves reacting the diazepane carboxylic acid with tert-butanol in the presence of an acid catalyst to yield the tert-butyl ester.

These methods require careful control of reaction conditions to optimize yield and purity .

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate finds applications in various fields:

  • Pharmaceuticals: As a potential intermediate in drug synthesis.
  • Chemical Research: Utilized in studies exploring new synthetic methodologies or biological assays.
  • Material Science: Investigated for its properties in developing new materials with specific chemical functionalities .

Interaction studies involving tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that its fluorinated structure may influence binding affinities and selectivity towards certain targets. Further research is required to elucidate these interactions fully and assess their implications for drug design .

Several compounds share structural similarities with tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylateOne fluorine atomLess lipophilic than the difluorinated version
6,6-Dichloro-1,4-diazepane-1-carboxylic acidTwo chlorine atomsDifferent halogen effects on biological activity
Tert-butyl 5-fluoro-1,4-diazepane-1-carboxylateFluorine at position 5Potentially different pharmacological profiles

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate stands out due to its unique difluorinated structure that enhances its chemical reactivity and potential biological activity compared to these similar compounds .

Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms within their ring structure. The 1,4-diazepane isomer, characterized by nitrogen atoms at positions 1 and 4, serves as a foundational scaffold in medicinal and materials chemistry due to its conformational flexibility and ability to mimic peptide backbones. Diazepanes are classified based on saturation and substitution patterns:

  • Fully saturated derivatives: Exhibit chair-like conformations with axial/equatorial substituent preferences.
  • Partially unsaturated analogs: Introduce rigidity through double bonds, influencing electronic properties.
  • Fused systems: Benzodiazepines (e.g., diazepam) incorporate aromatic rings for enhanced bioactivity.

Table 1: Key Diazepane Isomers and Their Applications

IsomerSaturationApplications
1,4-DiazepaneSaturatedPeptide mimetics, drug intermediates
1,3-DiazepanePartially unsaturatedCatalysis, ligand design
BenzodiazepineFused aromaticAnxiolytics, anticonvulsants

Significance of Fluorinated N-Heterocycles in Chemical Research

Fluorinated N-heterocycles are pivotal in drug discovery due to fluorine’s electronegativity, small atomic radius, and ability to modulate pharmacokinetics. Key effects include:

  • Enhanced metabolic stability: C–F bonds resist oxidative degradation.
  • Improved lipophilicity: Fluorine’s hydrophobic character enhances membrane permeability.
  • Conformational control: Fluorine gauche effects stabilize specific ring conformations, critical for target binding.

For example, 59% of FDA-approved drugs contain nitrogen heterocycles, with fluorinated variants showing superior efficacy in antiviral and anticancer agents.

Historical Development of 1,4-Diazepane Frameworks

The synthesis of 1,4-diazepanes dates to the mid-20th century, driven by the discovery of benzodiazepines like diazepam (Valium®) in 1963. Early methods relied on cyclocondensation of diamines with carbonyl compounds, but modern strategies employ:

  • Nazarov cyclizations: For fused diazepines.
  • Reductive amination: To construct saturated cores.
  • Fluorination techniques: Late-stage C–H fluorination or difluoromethylation.

The advent of fluorinated diazepanes, such as tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate, reflects advancements in stereoselective fluorination methodologies.

Position of Tert-Butyl 6,6-Difluoro-1,4-Diazepane-1-Carboxylate in Modern Synthetic Chemistry

This compound ($$C{10}H{18}F2N2O_2$$) exemplifies the integration of fluorine into diazepane scaffolds for pharmaceutical applications. Key features include:

  • Protected amine: The tert-butyl carbamate group facilitates selective deprotection during multistep syntheses.
  • Geminal difluorination: The 6,6-difluoro moiety imposes conformational rigidity via gauche effects, mimicking bioactive peptide motifs.
  • Versatile intermediate: Used in the synthesis of fluorinated β-amino acids and kinase inhibitors.

Table 2: Synthetic Applications of Tert-Butyl 6,6-Difluoro-1,4-Diazepane-1-Carboxylate

ApplicationRoleReference
Peptide mimeticsConformationally restricted backbone
RadiopharmaceuticalsChelating agent for ^68^Ga/^177^Lu
Kinase inhibitor precursorsCore structure for PKC modulators

The compound’s synthesis typically involves:

  • Ring-forming step: Cyclization of N-propargylamines with electrophiles.
  • Difluorination: Using reagents like Deoxo-Fluor or DAST.
  • Protection: Introduction of tert-butyl carbamate via Boc anhydride.

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate represents a specialized heterocyclic compound belonging to the diazepane family, characterized by its seven-membered ring structure containing two nitrogen atoms positioned at the 1- and 4-positions [1] [2]. This compound features distinctive fluorine substitution at the 6-position and a tert-butyl carboxylate protecting group, making it a valuable synthetic intermediate in medicinal chemistry applications [3].

Molecular Formula and Structural Representation

The molecular formula of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is established as C₁₀H₁₈F₂N₂O₂, with a molecular weight of 236.26 g/mol [1] [2]. The compound exhibits a monoisotopic mass of 236.133634 Da, as documented in chemical databases [3]. The structural representation encompasses a seven-membered diazepane ring with two fluorine atoms geminal substitution at the 6-position and a tert-butyl carboxylate functional group attached to the N-1 nitrogen atom [1].

Table 1: Fundamental Molecular Properties

PropertyValueReference Source
Molecular FormulaC₁₀H₁₈F₂N₂O₂ [1] [2]
Molecular Weight236.26 g/mol [1] [2]
Monoisotopic Mass236.133634 Da [3]
Exact Mass236.13400 Da [4]
Polar Surface Area41.57 Ų [2] [4]
LogP Value1.462-1.72870 [2] [4]

The simplified molecular input line entry system representation is documented as CC(C)(C)OC(=O)N1CCNCC(F)(F)C1, providing a standardized format for computational chemistry applications [1] [5]. The compound maintains a solid or semi-solid physical form under standard conditions, with storage requirements typically maintained at 2-8°C in dark, dry conditions [1].

Stereochemistry and Conformational Analysis

The stereochemical characteristics of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate are fundamentally influenced by the seven-membered diazepane ring system, which exhibits significant conformational flexibility [6] [7]. Research on related 1,4-diazepane systems demonstrates that these seven-membered rings adopt multiple conformational states, including chair and twist-boat configurations [7] [8].

The presence of geminal difluorine substitution at the 6-position introduces substantial electronic and steric effects that influence the overall molecular conformation [9]. Computational studies on similar diazepane derivatives indicate that the seven-membered ring undergoes pseudorotational motion, with energy barriers typically ranging from 10-20 kcal/mol for ring inversion processes [10] [6]. The diazepane ring in this compound is expected to exhibit boat-like conformations similar to those observed in related benzodiazepine systems [10].

Table 2: Conformational Characteristics of Related Diazepane Systems

Ring SystemPreferred ConformationEnergy Barrier (kcal/mol)Reference
1,4-DiazepaneBoat/Twist-boat10.9-17.6 [10]
Diazepane derivativesChair/BoatVariable [7] [8]
Seven-membered ringsChair/Twist-boat9.4 [11]

The incorporation of the tert-butyl carboxylate group at the N-1 position provides conformational constraint through steric hindrance, potentially stabilizing specific ring conformations [12] [13]. Nuclear magnetic resonance spectroscopy studies on analogous compounds suggest that the rotational barrier for carbamate groups in diazepane systems ranges from 11.93 to 13.86 kcal/mol [6].

Chemical Identifiers and Database Classifications

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is systematically catalogued across multiple chemical databases with the Chemical Abstracts Service registry number 1166820-07-0 [1] [2] [3]. The International Union of Pure and Applied Chemistry name is consistently reported as tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate across major chemical repositories [1] [2].

Table 3: Chemical Database Identifiers

Database SystemIdentifierClassification
Chemical Abstracts Service Number1166820-07-0 [1] [2] [3]
MDL NumberMFCD17015572 [1] [2] [4]
InChI KeyQELRSCXQUXCUED-UHFFFAOYSA-N [1] [14]
ChemSpider ID28294754 [3]
PubChem CIDNot specifically identified [15]

The International Chemical Identifier string is documented as 1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-13-6-10(11,12)7-14/h13H,4-7H2,1-3H3, providing unambiguous structural identification for computational applications [1] [14]. The compound is classified under the broader category of carbamate-protected diazepanes, specifically within the subset of fluorinated heterocyclic compounds [2] [16].

The European Community number and other regulatory identifiers remain limited in availability, reflecting the specialized research nature of this compound [17]. Database classifications consistently position this molecule within the seven-membered heterocyclic compounds containing nitrogen atoms, with specific subcategorization under fluorinated diazepanes [2] [3].

Structural Comparison with Related Diazepane Compounds

Comparative structural analysis reveals significant relationships between tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate and other diazepane derivatives, particularly in terms of substitution patterns and protecting group strategies [19]. The parent 1,4-diazepane system serves as the foundational scaffold, with molecular formula C₅H₁₂N₂ and molecular weight 100.16 g/mol [20].

Table 4: Structural Comparison of Related Diazepane Compounds

Compound NameMolecular FormulaKey Structural FeaturesMolecular Weight
Tert-butyl 1,4-diazepane-1-carboxylateC₁₀H₂₀N₂O₂BOC protection, no substitution200.28 g/mol [20]
Tert-butyl 6-methyl-1,4-diazepane-1-carboxylateC₁₁H₂₂N₂O₂BOC protection, methyl at 6-position214.30 g/mol [21]
Tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylateC₁₂H₂₄N₂O₂BOC protection, dimethyl at 6-position228.33 g/mol [22]
Tert-butyl(R)-6,6-difluoro-2-methyl-1,4-diazepane-1-carboxylateC₁₁H₂₀F₂N₂O₂BOC protection, difluoro at 6, methyl at 2250.29 g/mol [23]

The substitution pattern at the 6-position demonstrates significant influence on molecular properties, with fluorine substitution providing enhanced lipophilicity compared to hydrogen or methyl substituents [19]. The difluoro substitution in the target compound creates a unique electronic environment that distinguishes it from mono-substituted analogs such as tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate [24].

Comparative analysis with tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate (molecular formula C₁₁H₂₁FN₂O₂, molecular weight 232.299 g/mol) reveals the electronic effects of geminal difluorine versus mixed fluoro-methyl substitution [19]. The presence of two fluorine atoms at the same carbon center creates distinct steric and electronic properties compared to asymmetric substitution patterns [19].

Research findings indicate that the tert-butyl carboxylate protecting group represents the standard approach for nitrogen protection in diazepane chemistry, providing acid-labile protection that can be removed under controlled conditions [25] [16]. This protecting group strategy is consistently employed across the diazepane series, enabling synthetic manipulation while maintaining structural integrity [16] [25].

Physical State and Appearance

Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is characterized by its solid to semi-solid physical state at room temperature [1] [2]. The compound presents as a solid or semi-solid substance that may also exist as a lump or liquid under specific conditions [1] [2]. The appearance is described as light yellow to brown in color [3], indicating a range of color variation depending on the purity and storage conditions.

The compound exhibits variable physical forms depending on the supplier and batch conditions. Some commercial preparations describe it as ranging from solid to semi-solid consistency [4], while others note potential liquid characteristics under certain storage conditions [1]. This variability in physical state suggests the compound may have polymorphic characteristics or temperature-dependent phase transitions, though specific phase transition temperatures are not documented in the available literature.

Molecular Weight and Density Parameters

The molecular weight of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is consistently reported as 236.26 grams per mole [5] [3] [6] [7] [8] [1] [2]. The exact mass is specified as 236.134 atomic mass units [5], providing precise molecular mass information for analytical applications.

ParameterValueUnit
Molecular Weight236.26g/mol
Exact Mass236.134amu
Molecular FormulaC₁₀H₁₈F₂N₂O₂-
Polar Surface Area41.57Ų

The density of the compound is consistently reported as not available across multiple commercial sources [5] [6] [7], suggesting that comprehensive density measurements have not been established for this compound. This absence of density data represents a significant gap in the physical characterization of this material.

Solubility Profile in Various Solvents

The solubility characteristics of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate are not extensively documented in the available literature. The compound contains both hydrophobic (tert-butyl and fluorinated) and hydrophilic (carbamate) functional groups, suggesting amphiphilic properties that would influence its solubility behavior.

Based on the structural analysis and LogP value of 1.728 [5] [8], the compound demonstrates moderate lipophilicity. The calculated LogP value indicates reasonable solubility in organic solvents while maintaining some degree of water compatibility due to the carbamate functional group.

The topological polar surface area of 41.57 Ų [5] [8] suggests moderate polarity, which would facilitate solubility in polar organic solvents such as alcohols, acetone, and dimethyl sulfoxide. The presence of two fluorine atoms at the 6,6-position of the diazepane ring may enhance solubility in fluorinated solvents while potentially reducing water solubility compared to non-fluorinated analogs.

Stability Under Different Environmental Conditions

The storage and stability requirements for tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate are well-documented across commercial sources. The compound requires storage at 2-8°C with protection from light [3] [8] [1] [2] [4]. This temperature range indicates the compound is thermally sensitive and may undergo degradation at elevated temperatures.

The requirement for light protection suggests photochemical instability, which is consistent with the presence of the carbamate functional group and the conjugated system within the diazepane ring [3] [8] [1] [2] [4]. The compound should be stored in a sealed, dry environment to prevent moisture-induced degradation [1] [2].

According to safety data sheets, the compound demonstrates chemical stability under specified storage conditions [9]. However, the material exhibits reactivity under certain conditions, particularly when exposed to strong acids or bases that could hydrolyze the carbamate group [10]. The compound should be kept away from incompatible materials and extreme pH conditions to maintain stability.

Chemical Reactivity Overview

The chemical reactivity of tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate is dominated by the presence of the tert-butyl carbamate protecting group and the difluorinated diazepane ring system. The carbamate functionality serves as a protecting group for the nitrogen atom and can be selectively removed under acidic conditions [11].

The compound can undergo several key transformations:

Deprotection Reactions: The tert-butyl carbamate group can be removed using trifluoroacetic acid or hydrochloric acid treatment, liberating the secondary amine for further functionalization [11].

Nucleophilic Substitution: The unprotected nitrogen atom in the diazepane ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents [11].

Fluorine Chemistry: The presence of two fluorine atoms at the 6,6-position creates a unique reactive site that can influence the electronic properties of the molecule and participate in specialized fluorine chemistry reactions [11].

The compound demonstrates hydrogen bonding capabilities with one hydrogen bond donor and three hydrogen bond acceptors [8], facilitating interactions with biological targets and influencing its physicochemical properties.

Reactivity ParameterValueSignificance
Hydrogen Bond Donors1Moderate hydrogen bonding capability
Hydrogen Bond Acceptors3Enhanced binding potential
Rotatable Bonds0Rigid molecular structure
Topological Polar Surface Area41.57 ŲModerate polarity for membrane permeability

XLogP3

1.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate

Dates

Last modified: 08-16-2023

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